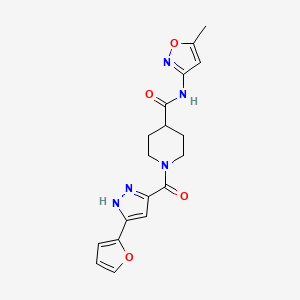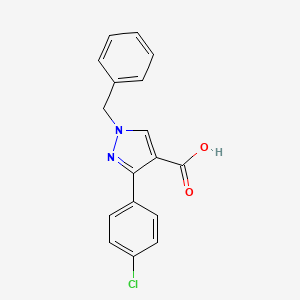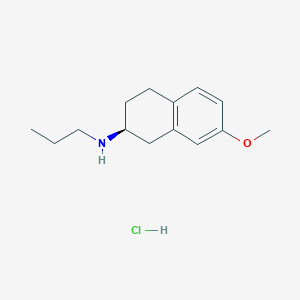
4-Bromo-2-cyclopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-cyclopropylphenol is a chemical compound with the molecular formula C9H9BrO . It has an average mass of 213.071 Da and a monoisotopic mass of 211.983673 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group) with a bromine atom at the 4-position and a cyclopropyl group at the 2-position .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 217.1±28.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a flash point of 85.1±24.0 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .科学的研究の応用
Anticancer Potential
Bromophenol derivatives, such as BOS-102, have shown promising anticancer activities. In a study on human lung cancer cell lines, BOS-102, a novel bromophenol derivative, exhibited significant anticancer activities. This compound was found to block cell proliferation in human A549 lung cancer cells and induce cell cycle arrest and apoptosis. The mechanism involves targeting cyclin D1 and CDK4, activating caspase-3 and PARP, enhancing reactive oxygen species generation, and deactivating the PI3K/Akt pathway (Guo et al., 2018).
Enzyme Inhibition
Dimethoxybromophenol derivatives incorporating cyclopropane moieties have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes I, II, IX, and XII. These derivatives displayed excellent inhibitory effects, particularly against human carbonic anhydrase isoenzymes I and II, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Boztaş et al., 2015).
Photoreaction Mechanisms
Studies on the photoreaction mechanisms of bromophenols, including 4-bromo-2-cyclopropylphenol, have been conducted. These studies, using techniques like low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations, provide insights into the chemical behavior of bromophenols under light exposure. Such research can be crucial for understanding the stability and degradation pathways of these compounds in various applications (Akai et al., 2002).
Antioxidant Activity
Bromophenols, including derivatives of this compound, have been identified as potent antioxidants. For instance, several bromophenols isolated from the red alga Vertebrata lanosa showed significant antioxidant activity in cellular assays. These findings highlight the potential of bromophenols in oxidative stress-related applications (Olsen et al., 2013).
Environmental Impact
The environmental degradation mechanisms of bromophenols, such as 4-bromophenol, have been explored. A study on the electrochemical reduction and oxidation of 4-bromophenol revealed insights into its degradation intermediates, kinetics, and toxicity evolution. Such research is essential for understanding the environmental impact and removal strategies for these compounds (Xu et al., 2018).
Safety and Hazards
The safety information for 4-Bromo-2-cyclopropylphenol indicates that it is a warning hazard. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection .
特性
IUPAC Name |
4-bromo-2-cyclopropylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYLULNNYJHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
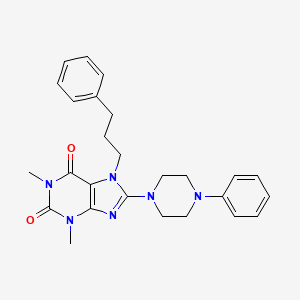


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2632370.png)
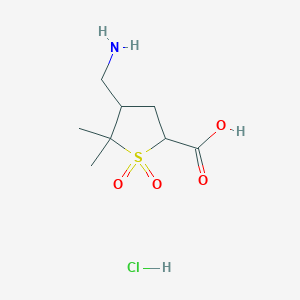
![3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride](/img/structure/B2632372.png)
![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)
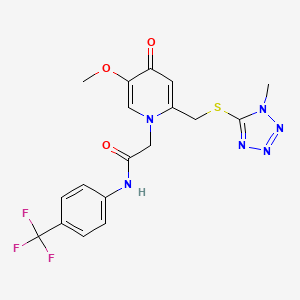
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)
![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)
